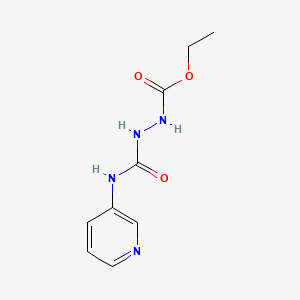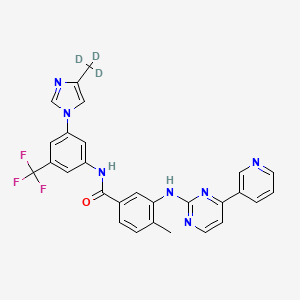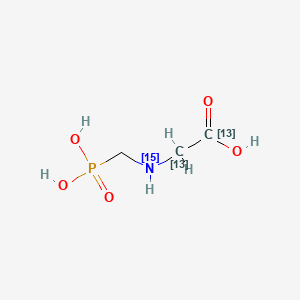![molecular formula C10H16N2O B564360 4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol CAS No. 1189470-76-5](/img/structure/B564360.png)
4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol is a deuterated compound often used in scientific research. This compound is a derivative of nicotine and is utilized in various studies due to its unique properties and stable isotopic labeling.
Preparation Methods
The synthesis of 4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridylbutane and deuterated methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as chromatography to ensure the desired compound is obtained with high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing more efficient purification techniques to produce the compound in larger quantities.
Chemical Reactions Analysis
4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a stable isotopic label in studies involving reaction mechanisms and kinetics.
Biology: The compound is used to study the metabolism of nicotine and its derivatives.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of nicotine-related drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol involves its interaction with specific molecular targets. As a derivative of nicotine, it binds to nicotinic acetylcholine receptors, influencing various signaling pathways. This interaction can affect neurotransmitter release and other cellular processes.
Comparison with Similar Compounds
4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol can be compared with other similar compounds such as:
Nicotine: The parent compound, which has a similar structure but lacks the deuterium labeling.
4-[N-(Methyl)amino]-4-(3-pyridyl)butane-1-ol: A non-deuterated version of the compound.
Nicotinic acetylcholine receptor agonists: Other compounds that interact with the same receptors but have different structures.
The uniqueness of this compound lies in its stable isotopic labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways.
Properties
IUPAC Name |
4-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCYRIVLLXANE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCO)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CCCO)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)






![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)

